

Spectroscopic Profile of N-Phenylmaleamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phenylmaleamic acid*

Cat. No.: B147418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Phenylmaleamic acid**, a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals. This document presents Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and workflow visualizations to support research and development activities.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **N-Phenylmaleamic acid** (CAS No: 555-59-9, Molecular Formula: $C_{10}H_9NO_3$, Molecular Weight: 191.18 g/mol).^[1]

Infrared (IR) Spectroscopy

The infrared spectrum of **N-Phenylmaleamic acid** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented in Table 1 was obtained from the gas-phase spectrum available in the NIST/EPA Gas-Phase Infrared Database.^[2]

Table 1: Infrared (IR) Spectral Data of **N-Phenylmaleamic Acid**

Wavenumber (cm ⁻¹)	Assignment
~3500-2500	O-H stretch (carboxylic acid, broad)
~3300	N-H stretch (amide)
~3100-3000	C-H stretch (aromatic and vinyl)
~1700	C=O stretch (carboxylic acid and amide I)
~1600	C=C stretch (aromatic)
~1540	N-H bend (amide II)
~1250	C-O stretch (carboxylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **N-Phenylmaleamic acid**. The following data is based on typical chemical shift ranges and available spectral data.

The proton NMR spectrum of **N-Phenylmaleamic acid**, typically run in a solvent like DMSO-d₆, exhibits distinct signals for the aromatic, vinyl, amide, and carboxylic acid protons.

Table 2: ¹H NMR Spectral Data of **N-Phenylmaleamic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	COOH
~10.0	Singlet	1H	NH
~7.6	Multiplet	2H	Aromatic (ortho-protons)
~7.3	Multiplet	2H	Aromatic (meta-protons)
~7.1	Multiplet	1H	Aromatic (para-proton)
~6.4	Doublet	1H	Vinyl CH
~6.2	Doublet	1H	Vinyl CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ^{13}C NMR Spectral Data of **N-Phenylmaleamic Acid**

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Carboxylic acid)
~165	C=O (Amide)
~138	Aromatic C (quaternary)
~132	Vinyl CH
~130	Vinyl CH
~129	Aromatic CH
~124	Aromatic CH
~120	Aromatic CH

Note: This data is based on typical chemical shift values for the functional groups present. Experimental data for **N-Phenylmaleamic acid** is not consistently available in the searched databases.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **N-Phenylmaleamic acid** results in the formation of a molecular ion and several characteristic fragment ions. The data is sourced from the NIST Mass Spectrometry Data Center.[3]

Table 4: Mass Spectrometry Data (EI) of **N-Phenylmaleamic Acid**

m/z	Relative Intensity (%)	Proposed Fragment
191	~40	$[M]^+$ (Molecular Ion)
173	~10	$[M - H_2O]^+$
146	~5	$[M - COOH]^+$
119	~100	$[C_6H_5NHCO]^+$
93	~80	$[C_6H_5NH_2]^+$
77	~30	$[C_6H_5]^+$

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic analysis of **N-Phenylmaleamic acid**.

Synthesis of N-Phenylmaleamic Acid

N-Phenylmaleamic acid is typically synthesized via the reaction of maleic anhydride with aniline.

Procedure:

- Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or dichloromethane, in a flask equipped with a stirrer.
- Slowly add a solution of aniline in the same solvent to the maleic anhydride solution while stirring.
- The reaction is exothermic and results in the precipitation of **N-Phenylmaleamic acid** as a solid.
- Continue stirring for a specified period at room temperature to ensure the completion of the reaction.
- Collect the solid product by suction filtration.
- Wash the product with the solvent to remove any unreacted starting materials.
- Dry the purified **N-Phenylmaleamic acid**.

IR Spectroscopy

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Solid):

- Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

- KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample holder or the pure KBr pellet.
- Place the sample in the spectrometer's sample compartment.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- The instrument software will automatically subtract the background spectrum from the sample spectrum.

NMR Spectroscopy

Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of the **N-Phenylmaleamic acid** sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution.
- Transfer the solution to a clean NMR tube.

Data Acquisition:

- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum.
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

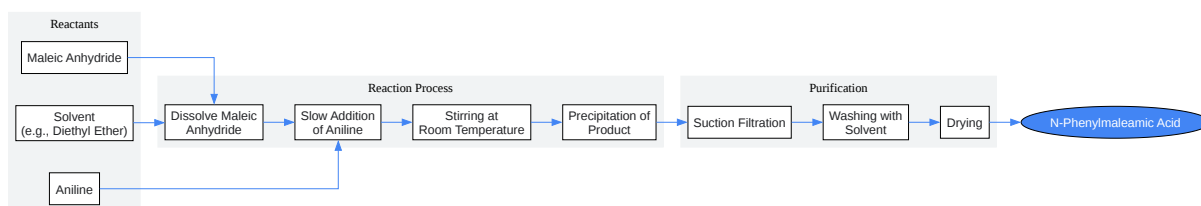
- **Direct Insertion Probe:** Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.
- **Gas Chromatography (GC-MS):** If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

Data Acquisition:

- Introduce the sample into the high-vacuum ion source.
- Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Accelerate the resulting ions into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate the mass spectrum.

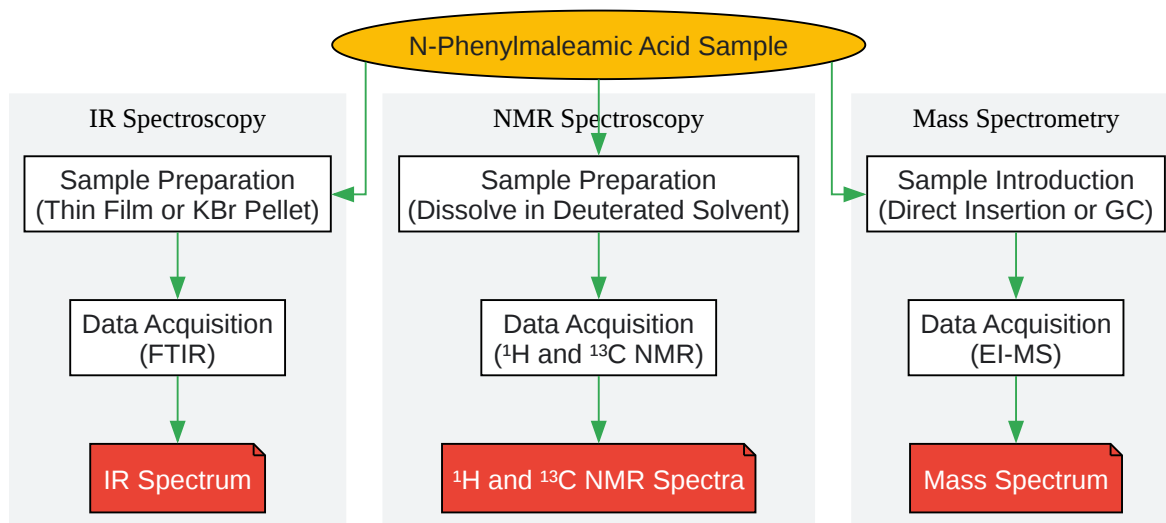
Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Phenylmaleamic acid**.



[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Phenylmaleamic acid [webbook.nist.gov]
- 2. N-Phenylmaleamic acid [webbook.nist.gov]
- 3. N-Phenylmaleamic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Phenylmaleamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147418#spectroscopic-data-for-n-phenylmaleamic-acid-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com